molecular formula C13H16O2 B1238883 Phenethyl tiglate CAS No. 55719-85-2

Phenethyl tiglate

Cat. No.: B1238883
CAS No.: 55719-85-2
M. Wt: 204.26 g/mol
InChI Key: KVMWYGAYARXPOL-JYOAFUTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenethyl tiglate can be synthesized through the esterification of tiglic acid with phenethyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of tiglic acid and phenethyl alcohol into a reactor, where they are mixed with the acid catalyst. The reaction mixture is then heated to the appropriate temperature to achieve esterification. The product is subsequently purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Phenethyl tiglate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenethyl tiglate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of phenethyl tiglate involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. This antimicrobial activity is attributed to its ability to interfere with essential cellular processes in bacteria and fungi. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Phenethyl tiglate can be compared with other similar compounds such as:

Uniqueness: this compound stands out due to its specific combination of a green, rose-like odor and its potential antimicrobial properties, making it valuable in both the fragrance industry and potential therapeutic applications .

Properties

CAS No.

55719-85-2

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-phenylethyl (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C13H16O2/c1-3-11(2)13(14)15-10-9-12-7-5-4-6-8-12/h3-8H,9-10H2,1-2H3/b11-3-

InChI Key

KVMWYGAYARXPOL-JYOAFUTRSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OCCC1=CC=CC=C1

SMILES

CC=C(C)C(=O)OCCC1=CC=CC=C1

Canonical SMILES

CC=C(C)C(=O)OCCC1=CC=CC=C1

boiling_point

139.00 to 140.00 °C. @ 7.00 mm Hg

density

1.148-1.159

55719-85-2

physical_description

Colourless viscous liquid;  very pleasant, warm herbaceous, deep-rosy, dry leafy-green odou

solubility

slightly

Synonyms

phenethyl tiglate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenethyl tiglate
Reactant of Route 2
Reactant of Route 2
Phenethyl tiglate
Reactant of Route 3
Reactant of Route 3
Phenethyl tiglate
Reactant of Route 4
Reactant of Route 4
Phenethyl tiglate
Reactant of Route 5
Reactant of Route 5
Phenethyl tiglate
Reactant of Route 6
Phenethyl tiglate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.